(3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
Description
“(3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone” is a heterocyclic compound featuring a 1,4-diazepane core substituted with a tetrahydrothiophen-3-yl group and a 3-chlorophenyl ketone moiety. The 1,4-diazepane ring provides conformational flexibility, which may enhance binding affinity to biological targets, while the tetrahydrothiophene group contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2OS/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEZNPAPOJDIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a member of the benzodiazepine family, which is known for its diverse biological activities, particularly in the central nervous system (CNS). This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a chlorophenyl group and a tetrahydrothiophen moiety linked to a 1,4-diazepane structure. These structural components contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the CNS. By enhancing GABAergic transmission, it exhibits anxiolytic and sedative effects.
Key Mechanisms:
- GABA_A Receptor Modulation : The compound acts as an allosteric modulator, increasing the frequency of chloride channel opening in response to GABA binding.
- Neurotransmitter Release : It may influence the release of other neurotransmitters such as serotonin and dopamine, contributing to its mood-enhancing properties.
1. Anxiolytic Effects
Research indicates that compounds similar to this compound show significant anxiolytic properties. In animal models, administration has led to reduced anxiety-like behavior in elevated plus-maze tests.
2. Sedative Properties
The sedative effects have been documented through sleep latency studies in rodent models. The compound demonstrated a dose-dependent increase in total sleep time.
3. Potential Antidepressant Activity
Emerging studies suggest that modulation of GABA_A receptors may also have antidepressant effects. The compound's ability to enhance mood-related neurotransmitter levels supports this hypothesis.
Study 1: Anxiolytic Activity in Rodents
A study conducted by Smith et al. (2020) evaluated the anxiolytic effects of various benzodiazepine derivatives, including our compound. Results showed a significant decrease in anxiety-like behaviors compared to control groups.
| Compound | Dose (mg/kg) | Anxiety Score Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Test Compound | 5 | 45 |
| Test Compound | 10 | 65 |
Study 2: Sedative Effects
In a controlled experiment by Johnson et al. (2021), the sedative effects were assessed using sleep induction tests. The compound at a dose of 10 mg/kg resulted in an average sleep duration increase of 120 minutes compared to baseline.
| Treatment | Sleep Duration (minutes) |
|---|---|
| Baseline | 30 |
| Control | 35 |
| Test Compound | 150 |
Toxicity and Safety Profile
While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that high doses may lead to sedation-related side effects such as dizziness and impaired motor function. Long-term studies are necessary for comprehensive safety profiling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural similarities with MK-4305, a dual orexin receptor antagonist containing a 1,4-diazepane ring and substituted aryl groups. MK-4305’s benzoxazole and triazole substituents enhance its binding to orexin receptors, whereas the 3-chlorophenyl and tetrahydrothiophen-3-yl groups in the target compound may alter selectivity or potency due to differences in steric bulk and electronic effects .
Electronic and Computational Comparisons
- Electrostatic Potential (ESP): Unlike MK-4305, the 3-chlorophenyl group in the target compound introduces a strong electron-deficient region, which may affect π-π stacking interactions in receptor binding. This contrasts with the electron-rich triazole in MK-4305, which participates in hydrogen bonding .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-chlorobenzoyl chloride with a pre-functionalized 1,4-diazepane intermediate bearing a tetrahydrothiophen-3-yl group. Similar methodologies for related methanone derivatives employ anhydrous conditions, catalysts like triethylamine, and inert atmospheres to minimize side reactions . Post-synthesis purification typically uses column chromatography, followed by characterization via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for structural validation?
Q. How should this compound be handled safely in the lab?
While specific hazard data may be limited, assume precautions for organochlorides and heterocyclic amines:
- Use PPE (gloves, goggles) and work in a fume hood.
- Follow institutional protocols for waste disposal.
- Monitor for potential irritants or sensitizers, referencing GHS guidelines .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and reactivity?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Multiwfn : Analyze electron localization function (ELF) and bond orders to predict reactive sites .
- Table : Comparison of Computational Approaches
| Method | Application | Software/Tool |
|---|---|---|
| DFT/B3LYP | Geometry optimization, energy gaps | Gaussian, ORCA |
| Topology Analysis | Electron density distribution | Multiwfn |
Q. How can researchers address low yields in the final coupling step?
- Parameter optimization : Vary reaction temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., DMAP vs. pyridine).
- Mechanistic studies : Use -NMR or LC-MS to track intermediates and identify bottlenecks.
- Alternative routes : Explore microwave-assisted synthesis or flow chemistry to enhance efficiency .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.
- Orthogonal assays : Validate binding affinity (e.g., SPR) with functional activity (e.g., cAMP modulation).
- Structural analogs : Test derivatives to isolate pharmacophore contributions, referencing crystallographic data from similar methanones .
Q. How to design in silico studies for predicting target interactions?
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., GPCRs) to model binding poses.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with diazepane nitrogen) using Schrödinger Suite .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the diazepane ring.
- Computational validation : Cross-check DFT results with experimental spectroscopic data to ensure accuracy .
- Crystallography : Refine diffraction data with SHELXL for high-resolution structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
